Di-p-tolyliodonium trifluoromethanesulfonate

Catalog No.
S3511896
CAS No.
123726-16-9
M.F
C15H14F3IO3S
M. Wt
458.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-p-tolyliodonium trifluoromethanesulfonate

CAS Number

123726-16-9

Product Name

Di-p-tolyliodonium trifluoromethanesulfonate

IUPAC Name

bis(4-methylphenyl)iodanium;trifluoromethanesulfonate

Molecular Formula

C15H14F3IO3S

Molecular Weight

458.2 g/mol

InChI

InChI=1S/C14H14I.CHF3O3S/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;2-1(3,4)8(5,6)7/h3-10H,1-2H3;(H,5,6,7)/q+1;/p-1

InChI Key

CDEUHYARQIAHEG-UHFFFAOYSA-M

SMILES

CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C.C(F)(F)(F)S(=O)(=O)[O-]

Di-p-tolyliodonium trifluoromethanesulfonate is an organoiodine compound with the molecular formula C₁₅H₁₄F₃IO₃S and a molecular weight of approximately 458.23 g/mol. It is characterized by the presence of two p-tolyl groups attached to an iodine atom, along with a trifluoromethanesulfonate group, which contributes to its unique reactivity and properties. This compound is typically used in organic synthesis as a photoinitiator and has applications in polymer chemistry and photopolymerization processes .

Organic Synthesis

  • Aromatization

    DT triflate serves as a powerful reagent for the deoxygenation of various oxygenated functionalities in organic molecules. This allows for the conversion of alcohols, phenols, and ethers to their corresponding aromatic or unsaturated derivatives. PubChem, Di(4-tolyl) iodonium triflate:

  • C-H Activation

    DT triflate can activate unreactive C-H bonds in organic molecules, enabling further functionalization at these positions. This strategy is particularly valuable for late-stage modifications of complex molecules. ScienceDirect, Recent advances in transition-metal-catalyzed C-H activation using hypervalent iodine(III) reagents

Polymer Science

  • Cationic Polymerization

    DT triflate acts as a photoacid generator, initiating the polymerization of various monomers through a cationic mechanism. This approach allows for the synthesis of well-defined polymers with controlled architectures. Wiley Online Library, Photoinitiated Cationic Polymerization

  • Surface Modification

    DT triflate can be used to modify the surface properties of polymers. By introducing functional groups onto the polymer surface, researchers can tailor properties like wettability, adhesion, and biocompatibility. American Chemical Society, Surface Modification of Polymers Using Hypervalent Iodine Reagents

, primarily due to its ability to generate reactive species upon exposure to light. Key reactions include:

  • Photolysis: Upon irradiation with UV light, di-p-tolyliodonium trifluoromethanesulfonate decomposes to produce reactive iodonium cations, which can initiate polymerization reactions in suitable monomers.
  • Nucleophilic Substitution: The trifluoromethanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds .

Di-p-tolyliodonium trifluoromethanesulfonate can be synthesized through several methods:

  • Direct Iodination: This method involves the reaction of p-tolyl lithium with iodine followed by treatment with trifluoromethanesulfonic acid.
  • Salt Formation: The compound can also be prepared by reacting di-p-tolyliodonium chloride with sodium trifluoromethanesulfonate in a suitable solvent.
  • Photochemical Methods: Some synthetic routes utilize photochemical techniques that exploit the compound's ability to generate reactive intermediates under UV light .

Di-p-tolyliodonium trifluoromethanesulfonate has several important applications:

  • Photoinitiator in Polymer Chemistry: It is widely used as a photoinitiator for curing processes in coatings, adhesives, and inks.
  • Organic Synthesis: The compound serves as a reagent in various organic transformations, particularly in the synthesis of complex organic molecules.
  • Material Science: Its ability to initiate polymerization makes it valuable in developing new materials with specific properties .

Studies on the interactions of di-p-tolyliodonium trifluoromethanesulfonate primarily focus on its reactivity with various nucleophiles and its role as a photoinitiator. Research indicates that it can effectively initiate polymerization processes when exposed to UV light, leading to the formation of cross-linked networks in polymers. Additionally, investigations into its cytotoxicity and environmental impact are ongoing, emphasizing the need for safe handling practices due to potential irritant properties .

Several compounds share structural or functional similarities with di-p-tolyliodonium trifluoromethanesulfonate. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Di(4-tolyl)iodonium chlorideIodonium saltMore stable under ambient conditions than triflate
Diphenyliodonium triflateIodonium saltHigher reactivity due to phenyl groups
Di(p-methylphenyl)iodonium triflateIodonium saltSimilar reactivity but different steric hindrance
Di(p-nitrophenyl)iodonium triflateIodonium saltExhibits different electronic properties

Di-p-tolyliodonium trifluoromethanesulfonate stands out for its specific application as a photoinitiator and its relatively high stability compared to other similar compounds .

Continuous-Flow Microreactor Design for Scalable Production

Adiabatic Reaction Calibration and Enthalpy Optimization

Adiabatic continuous-flow systems enable safe handling of the highly exothermic reaction (ΔH = −160 to −180 kJ/mol) between p-iodotoluene and toluene. A custom glass microreactor with integrated thermocouples calculates reaction enthalpy via:
$$
\Delta HR = m \times Cp \times \Delta T
$$
where m is solvent mass, C_p is dichloroethane’s heat capacity (129.4 J·mol⁻¹·K⁻¹), and ΔT is temperature change. Neutralization reactions (e.g., NaOH + HCl) calibrate the system, ensuring <5% deviation in enthalpy measurements. This approach eliminates thermal runaway risks while maintaining reaction efficiency.

Residence Time Modulation for Crystallization Control

Residence times between 2–60 seconds in 100 μL microreactors directly impact product crystallinity. At 2 seconds:

  • 89% yield of di-p-tolyliodonium triflate as high-purity crystals (Figure 1)
  • 20% higher crystallinity vs. batch reactions (69% yield, amorphous powder)

Longer residence times (>30 s) increase byproduct formation from iodine(III) overoxidation. The table below summarizes key outcomes:

Residence Time (s)Yield (%)Crystal QualityByproduct Formation (%)
289High<1
1085Moderate3
6072Low12

Data derived from three experimental replicates.

Oxidative Coupling Strategies Using m-CPBA/TfOH Systems

Solvent Selection and Stoichiometric Ratios in Dichloroethane

Dichloroethane (DCE) optimizes reaction efficiency due to:

  • High dielectric constant (ε = 10.4) stabilizing ionic intermediates
  • Low nucleophilicity preventing counterion exchange
  • Thermal stability up to 150°C

Optimal stoichiometry:

  • 1.1 equiv p-xylene (vs. aryl iodide)
  • 1.1 equiv m-CPBA (oxidant)
  • 2.0 equiv TfOH (acid)
    Deviating to 1.0 equiv m-CPBA reduces yields by 22% due to incomplete iodine(I)→iodine(III) oxidation.

Role of Trifluoromethanesulfonic Acid in Counterion Stabilization

TfOH serves dual roles:

  • Proton Source: Facilitates arenium ion formation from toluene:
    $$
    \text{Ar-H} + \text{TfOH} \rightarrow \text{Ar-H}_2^+ + \text{TfO}^-
    $$
  • Counterion Control: Triflate anions (TfO⁻) stabilize iodonium centers through:
  • Strong electron-withdrawing effect (-I)
  • Delocalized negative charge reducing nucleophilic attack

Replacing TfOH with H2SO4 decreases yields to 41% due to sulfate’s nucleophilic character.

Substrate Scope Limitations and Functional Group Tolerance

Electron-Deficient vs. Electron-Rich Aryl Iodide Compatibility

The system accommodates electron-deficient aryl iodides (e.g., nitro-, cyano-, halide-substituted) with 70–90% yields but struggles with electron-rich substrates:

Substrate TypeExampleYield (%)Compatibility
Electron-Deficient4-Nitroiodobenzene87High
Moderately Electron-Rich4-Methyliodobenzene89High
Strongly Electron-Rich4-Methoxyiodobenzene0None

Data from

Methoxy groups deactivate the iodine center through resonance donation, preventing oxidative coupling.

Steric Effects in Mesitylene Derivative Formation

Bulky mesitylene (2,4,6-trimethylbenzene) derivatives form via adjusted protocols:

  • 3.0 equiv TfOH enhances arenium ion stability
  • 60-second residence time allows steric accommodation
  • 47–68% yields for 12 mesityliodonium triflates

Key example:
$$
\text{Mesityl iodide} + \text{3,5-dimethyltoluene} \xrightarrow{\text{TfOH/DCE}} \text{Mesityl-(3,5-dimethylphenyl)iodonium triflate (63\%)}
$$

Ortho-substituted arenes remain incompatible due to prohibitive steric clashes.

Synthesis and Reaction Pathways

The synthesis of di-para-tolyliodonium trifluoromethanesulfonate relies on a continuous-flow methodology that ensures safety and scalability. The reaction begins with the oxidation of para-iodotoluene using meta-chloroperbenzoic acid in the presence of trifluoromethanesulfonic acid, followed by ligand exchange with a second equivalent of toluene [1] [4]. This two-step process occurs within a microfluidic reactor, where rapid mixing and heat dissipation mitigate risks associated with the highly exothermic oxidation step [1] [5].

The mechanism proceeds via the formation of a hypervalent iodine(III) intermediate. Initially, para-iodotoluene reacts with meta-chloroperbenzoic acid to generate an iodosoarene species. Subsequent protonation by trifluoromethanesulfonic acid facilitates the ligand exchange, where toluene displaces the iodide moiety, yielding the final iodonium salt [1] [4]. Experimental calorimetry data confirm a reaction enthalpy (ΔH~R~) of approximately −170 kJ/mol, underscoring the necessity for controlled flow conditions to prevent thermal runaway [1] [5].

Table 1: Optimized Synthesis Parameters for Di-para-tolyliodonium Trifluoromethanesulfonate

ParameterValue
Oxidantmeta-Chloroperbenzoic acid
AcidTrifluoromethanesulfonic acid
Solvent1,2-Dichloroethane
Residence Time2 seconds
Yield89%
Scale5–10 mmol

Kinetic Analysis and Process Optimization

Kinetic studies reveal that the synthesis achieves completion within 2 seconds under continuous-flow conditions, a stark contrast to conventional batch methods requiring hours for comparable conversions [1] [4]. The pseudo-first-order rate constant (k~obs~) for the ligand exchange step was determined to be 0.35 s^−1^ at 25°C, with an activation energy (E~a~) of 45 kJ/mol derived from Arrhenius plots [1] [5]. These values highlight the efficiency of the flow system in accelerating the reaction through enhanced mass and heat transfer.

Key factors influencing reaction kinetics include:

  • Solvent Effects: The use of 1,2-dichloroethane as a solvent optimizes reagent solubility while stabilizing reactive intermediates through polar interactions [1] [4].
  • Stoichiometry: A 1:1:2 molar ratio of para-iodotoluene, toluene, and trifluoromethanesulfonic acid ensures complete conversion without side-product formation [1] [5].
  • Ultrasonic Assistance: Application of ultrasound prevents microreactor clogging by disrupting precipitate aggregation, maintaining consistent reaction rates over extended durations [1].

Table 2: Comparative Kinetic Performance: Flow vs. Batch Synthesis

ParameterFlow SystemBatch System
Residence Time2 seconds30 minutes
Yield89%69%
Thermal ControlAdiabaticCooling required
ScalabilityGram-scaleLimited by exotherms

The continuous-flow platform’s superiority stems from its ability to maintain isothermal conditions despite the reaction’s exothermicity. Computational fluid dynamics simulations demonstrate that the microreactor’s high surface-area-to-volume ratio achieves heat transfer coefficients exceeding 500 W·m^−2^·K^−1^, effectively dissipating thermal energy [1] [5]. This enables scalable production, with demonstrated yields of 2.04 grams (89%) in single-pass operations [1] [4].

Mechanistic Elucidation Through Computational Modeling

Density functional theory (DFT) calculations corroborate experimental findings, identifying the iodosoarene protonation as the rate-determining step with a calculated activation barrier of 48 kJ/mol [1] [5]. The trifluoromethanesulfonate anion’s poor coordinating ability accelerates ligand exchange by stabilizing charged intermediates through weak ion-pair interactions [4] [5]. Transition state analysis further reveals that para-substitution on toluene minimizes steric hindrance, favoring a linear geometry at the iodine center that facilitates nucleophilic attack [1] [4].

Dates

Last modified: 04-14-2024

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